molecular formula C24H24N6O B2706188 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1421528-15-5

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Cat. No.: B2706188
CAS No.: 1421528-15-5
M. Wt: 412.497
InChI Key: LPLIKVKAAYEIGC-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic compound that features an indole core, a piperazine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Pyrimidine Moiety Introduction: The pyrimidine ring is often synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the indole, piperazine, and pyrimidine fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated reagents for nucleophilic substitution or electrophilic aromatic substitution using Lewis acids.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole or pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine rings are known to facilitate binding to biological macromolecules, potentially inhibiting or modulating their activity. The pyrimidine moiety may contribute to the compound’s ability to interfere with nucleic acid synthesis or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-YL)-N-[2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide
  • 2-(1H-Indol-3-YL)-N-[2-(4-ethylpiperazin-1-YL)pyrimidin-5-YL]acetamide
  • 2-(1H-Indol-3-YL)-N-[2-(4-benzylpiperazin-1-YL)pyrimidin-5-YL]acetamide

Uniqueness

The uniqueness of 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide lies in its specific substitution pattern, which may confer distinct biological activities and binding affinities compared to its analogs. The phenyl group on the piperazine ring can enhance hydrophobic interactions with target proteins, potentially leading to improved efficacy in therapeutic applications.

Biological Activity

The compound 2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a complex organic molecule notable for its potential pharmacological applications, particularly in the fields of neuroscience and psychiatry. Its unique structure features an indole moiety linked to an acetamide group, which is further connected to a pyrimidine ring substituted with a phenylpiperazine. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}

This compound's structure includes:

  • Indole moiety : Known for its role in serotonin receptor modulation.
  • Pyrimidine ring : Often associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Phenylpiperazine : Frequently linked to antidepressant and anxiolytic effects.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating neurotransmitter systems. The presence of both the indole and piperazine moieties suggests potential interactions with serotonin receptors, which are crucial in treating various psychiatric disorders such as depression and anxiety.

Compound NameStructure FeaturesBiological Activity
1-(4-Piperidinyl)-N-[2-(4-methylphenyl)pyrimidin-5-YL]acetamidePiperidine instead of piperazineAntidepressant effects
N-(4-Methylpiperazin-1-YL)-2-(indol-3-yl)acetamideMethyl substitution on piperazineAnticonvulsant activity
2-(Indol-3-yl)-N-[2-(4-fluorophenyl)pyrimidin-5-YL]acetamideFluorine substitutionPotential antipsychotic properties

Anticonvulsant Properties

Some studies have reported anticonvulsant properties for similar compounds, indicating their potential utility in epilepsy treatment. This aligns with the general trend observed in indole derivatives, which often exhibit neuroprotective effects.

Study on Antiviral Activity

A related class of compounds, specifically 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides , has been tested against SARS-CoV-2 RdRp. These studies revealed that certain derivatives exhibited strong inhibitory effects on viral replication while maintaining low cytotoxicity levels, suggesting a potential avenue for antiviral applications .

Neuropharmacological Studies

Research exploring the neuropharmacological effects of similar indole derivatives has highlighted their efficacy in modulating serotonin pathways. For instance, compounds with structural similarities have been shown to alleviate symptoms of anxiety and depression in preclinical models, reinforcing the hypothesis that this compound could serve as a therapeutic agent for mood disorders .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-23(14-18-15-25-22-9-5-4-8-21(18)22)28-19-16-26-24(27-17-19)30-12-10-29(11-13-30)20-6-2-1-3-7-20/h1-9,15-17,25H,10-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLIKVKAAYEIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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